molecular formula C24H24N2O5S B11329564 Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-propoxyethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-propoxyethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11329564
M. Wt: 452.5 g/mol
InChI Key: MDZWAAFNLSEHIE-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-propoxyethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a furan ring, a cyano group, and a dihydropyridine core

Preparation Methods

The synthesis of Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-propoxyethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes, ketones, and nitriles under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the synthesis while maintaining the desired quality and efficiency.

Chemical Reactions Analysis

Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-propoxyethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The furan ring and dihydropyridine core can undergo substitution reactions with various electrophiles and nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles depending on the desired substitution.

Scientific Research Applications

Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-propoxyethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-propoxyethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with various molecular targets. The dihydropyridine core is known to interact with calcium channels, potentially modulating their activity. The presence of the cyano and furan groups may also influence its binding affinity and specificity towards different biological targets. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-propoxyethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate can be compared with other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Nicardipine: Used for its vasodilatory effects in cardiovascular diseases. The uniqueness of this compound lies in its specific functional groups, which may confer distinct biological activities and synthetic utility.

Properties

Molecular Formula

C24H24N2O5S

Molecular Weight

452.5 g/mol

IUPAC Name

ethyl 5-cyano-4-(furan-2-yl)-6-(2-oxo-2-propoxyethyl)sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C24H24N2O5S/c1-3-12-31-19(27)15-32-23-17(14-25)20(18-11-8-13-30-18)21(24(28)29-4-2)22(26-23)16-9-6-5-7-10-16/h5-11,13,20,26H,3-4,12,15H2,1-2H3

InChI Key

MDZWAAFNLSEHIE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CSC1=C(C(C(=C(N1)C2=CC=CC=C2)C(=O)OCC)C3=CC=CO3)C#N

Origin of Product

United States

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